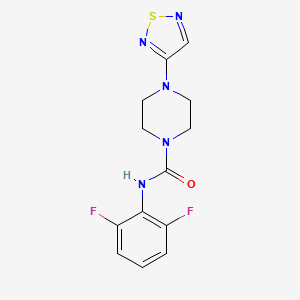

N-(2,6-difluorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide

Description

N-(2,6-difluorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a heterocyclic compound featuring a piperazine core substituted with a 1,2,5-thiadiazole ring and a 2,6-difluorophenyl carboxamide group.

Properties

IUPAC Name |

N-(2,6-difluorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2N5OS/c14-9-2-1-3-10(15)12(9)17-13(21)20-6-4-19(5-7-20)11-8-16-22-18-11/h1-3,8H,4-7H2,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJKQLCMMRVENW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NSN=C2)C(=O)NC3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide typically involves the following steps:

Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced via cyclization reactions involving thiosemicarbazides and appropriate electrophiles.

Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through nucleophilic aromatic substitution reactions.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the piperazine derivative with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring.

Reduction: Reduction reactions may occur at the carboxamide group.

Substitution: Substitution reactions can occur at the aromatic ring, particularly involving the fluorine atoms.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other carboxamide derivatives highlight key differences in substituents, bioactivity, and applications. Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison

Key Findings

Structural Divergence: The target compound’s 1,2,5-thiadiazole group distinguishes it from diflubenzuron (urea-linked chlorophenyl) and prosulfuron (triazine-sulfonamide). Thiadiazoles are known for electron-deficient aromatic systems, enhancing interactions with biological targets like enzymes or receptors .

Biological Activity :

- Diflubenzuron and prosulfuron are agrochemicals targeting insect chitin synthesis and plant ALS enzymes, respectively. The target compound’s thiadiazole may confer analogous bioactivity but with distinct selectivity due to heterocyclic variation .

- The kinase inhibitor 1270978-96-5 shares the N-(2,6-difluorophenyl)piperazine-carboxamide motif but incorporates a pyrrolopyrimidine group, suggesting divergent therapeutic targets compared to the thiadiazole derivative .

Physicochemical Properties :

- The 2,6-difluorophenyl group (common in all compounds) enhances metabolic resistance by reducing oxidative degradation. However, the 1,2,5-thiadiazole in the target compound may lower logP compared to prosulfuron’s trifluoropropyl group, affecting membrane permeability .

Biological Activity

N-(2,6-difluorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H13F2N5OS

- CAS Number : 2097897-38-4

- Molecular Weight : 303.34 g/mol

The compound features a piperazine core substituted with a thiadiazole moiety and difluorophenyl group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing thiadiazole structures exhibit a wide range of biological activities, including:

-

Anticancer Activity :

- Studies have shown that thiadiazole derivatives can inhibit the proliferation of various cancer cell lines. For example, one study reported that derivatives with similar structures demonstrated IC50 values ranging from 0.12 to 2.78 µM against MCF-7 breast cancer cells, indicating potent anticancer properties .

- The mechanism often involves the induction of apoptosis via pathways involving p53 and caspase activation .

- Antimicrobial Activity :

- Antiplatelet Activity :

Anticancer Studies

A comprehensive study on a series of thiadiazole derivatives indicated that modifications in the chemical structure significantly affect their biological activity. For instance:

- Case Study : A derivative similar to this compound exhibited an IC50 value of 15.63 µM against MCF-7 cells, comparable to Tamoxifen .

- Mechanism : The activation of apoptotic pathways was confirmed through Western blot analysis showing increased levels of p53 and cleaved caspase-3.

Antimicrobial Studies

Thiadiazole derivatives have been tested against various pathogens:

- Example : Compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Data Table: Biological Activity Summary

Q & A

Basic: What are the key synthetic routes for N-(2,6-difluorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions. A common approach includes:

- Step 1: Formation of intermediates like acetohydrazides via hydrazine hydrate treatment (e.g., reacting 5-(2,6-difluorophenyl)-3-phenyl-4,5-dihydropyrazole-1-carbothioamide with ethyl chloroacetoacetate) .

- Step 2: Condensation with aromatic aldehydes to yield substituted hydrazides. Optimize by adjusting solvent polarity (DMF or acetonitrile) and base selection (K₂CO₃ or DBU) to improve yields .

- Step 3: Thiadiazol-piperazine coupling. Use continuous flow reactors for scalability and purity control .

Advanced: How do structural modifications (e.g., fluorophenyl or thiadiazole substituents) influence the compound’s biological activity?

- Fluorophenyl groups enhance metabolic stability and receptor binding via hydrophobic interactions. For example, 2,6-difluorophenyl substitution improves CNS penetration compared to non-fluorinated analogs .

- Thiadiazole rings contribute to π-π stacking with enzyme active sites (e.g., FAAH modulation in ). Replacements with oxadiazoles reduce potency by 10-fold, highlighting the importance of sulfur’s electronegativity .

- Methodology: Use molecular docking (AutoDock Vina) and comparative IC₅₀ assays to validate substituent effects .

Basic: Which analytical methods are recommended for quantifying this compound and assessing purity?

- RP-HPLC : Utilize C18 columns with mobile phases like acetonitrile:phosphate buffer (pH 3.0) at 1.0 mL/min. Detection at 254 nm ensures sensitivity .

- LC-MS : Confirm molecular weight (MW: ~364.3 g/mol) and detect impurities via ESI+ mode. Calibrate using reference standards from peer-reviewed syntheses .

- NMR : ¹⁹F NMR is critical for verifying difluorophenyl integrity (δ -110 to -120 ppm) .

Advanced: How can researchers resolve contradictions in reported receptor binding affinities (e.g., serotonin vs. dopamine receptors)?

- Hypothesis Testing : Perform radioligand displacement assays (e.g., [³H]WAY-100635 for 5-HT₁A vs. [³H]SCH-23390 for D₁ receptors) under standardized conditions (pH 7.4, 25°C) .

- Structural Analysis : Compare X-ray crystallography data (if available) with docking simulations to identify binding pose variations .

- Data Normalization : Control for assay-specific variables (e.g., membrane preparation methods) by replicating studies in parallel .

Basic: What are the best practices for handling and storing this compound to maintain stability?

- Storage : Lyophilize and store at -20°C in amber vials under argon to prevent hydrolysis of the carboxamide group .

- Solubility : Prepare fresh solutions in DMSO (≤10 mM) to avoid precipitation. Confirm stability via HPLC after 24 hours .

Advanced: What experimental designs are optimal for evaluating its enzyme inhibition kinetics (e.g., FAAH or CYP51)?

- Enzyme Assays : Use recombinant human FAAH in microsomal preparations. Measure IC₅₀ via fluorometric substrates (e.g., arachidonoyl-AMC hydrolysis) .

- Kinetic Parameters : Apply Michaelis-Menten analysis with varying substrate concentrations (1–100 µM). Include positive controls like URB597 for FAAH .

- Selectivity Screening : Test against off-target enzymes (e.g., COX-2 or CYP3A4) to assess specificity .

Basic: How can researchers validate synthetic intermediates using spectroscopic techniques?

- FT-IR : Confirm carboxamide formation (C=O stretch at ~1650 cm⁻¹) and thiadiazole ring (C-S-C at ~690 cm⁻¹) .

- ¹H/¹³C NMR : Assign piperazine protons (δ 2.5–3.5 ppm) and aromatic carbons (δ 110–160 ppm) for structural verification .

Advanced: What strategies mitigate low yields in large-scale synthesis?

- Flow Chemistry : Implement continuous flow systems to reduce reaction times and improve mixing efficiency .

- Catalyst Optimization : Screen Pd/C or Ni catalysts for Suzuki couplings involving thiadiazole rings .

- Purification : Use preparative HPLC with gradient elution (water:acetonitrile + 0.1% TFA) for >95% purity .

Basic: What in vitro models are suitable for preliminary toxicity screening?

- Cell Lines : Use HEK293 or HepG2 cells for general cytotoxicity (MTT assay). Include J774 macrophages to assess immune cell selectivity .

- hERG Assay : Patch-clamp testing to evaluate cardiac risk (IC₅₀ >10 µM preferred) .

Advanced: How does the compound’s logP affect blood-brain barrier permeability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.